

Commercial Suppliers and Technical Guide for Tolnaftate-d7 in Research

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Compound of Interest

Compound Name: Tolnaftate-d7

Cat. No.: B583398

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This technical guide provides an in-depth overview of **Tolnaftate-d7** for researchers, scientists, and drug development professionals. It details commercial suppliers, the mechanism of action of Tolnaftate, and the application of **Tolnaftate-d7** as an internal standard in bioanalytical methods.

Commercial Availability of Tolnaftate-d7

Tolnaftate-d7 is a deuterated analog of Tolnaftate, primarily utilized as an internal standard in quantitative analyses, such as liquid chromatography-mass spectrometry (LC-MS), to ensure accuracy and precision. Several chemical suppliers offer **Tolnaftate-d7** for research purposes. The table below summarizes the product specifications from prominent suppliers.

Supplier	CAS Number	Molecular Formula	Molecular Weight (g/mol)	Purity/Isotopic Enrichment
Biosynth	1329835-64-4	C ₁₉ H ₁₀ D ₇ NOS	314.5	Not specified
Cayman Chemical	1329835-64-4	C ₁₉ H ₁₀ D ₇ NOS	314.5	≥99% deuterated forms (d ₁ -d ₇)[1]
Alfa Chemistry	1329835-64-4	C ₁₉ H ₁₀ D ₇ NOS	314.45	Not specified

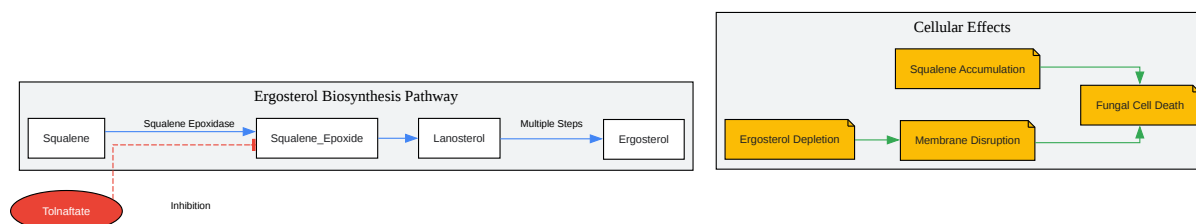
Mechanism of Action of Tolnaftate

Tolnaftate is a synthetic thiocarbamate antifungal agent.^{[2][3]} Its primary mechanism of action involves the noncompetitive inhibition of squalene epoxidase, a key enzyme in the fungal ergosterol biosynthesis pathway.^{[2][4][5][6]} Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammalian cells.

The inhibition of squalene epoxidase leads to two significant downstream effects:

- Depletion of Ergosterol: The lack of ergosterol compromises the structural integrity and fluidity of the fungal cell membrane, leading to increased permeability and eventual cell death.^[6]
- Accumulation of Squalene: The blockage of the pathway causes a buildup of squalene, which is toxic to the fungal cell at high concentrations.^[6]

This targeted action makes Tolnaftate effective against dermatophytes, the fungi that cause common skin infections like athlete's foot, jock itch, and ringworm.^{[3][7]}



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Tolnaftate's inhibition of squalene epoxidase in the ergosterol biosynthesis pathway.

Experimental Protocol: Quantification of Tolnaftate in Biological Matrices using Tolnaftate-d7

The following protocol provides a general framework for the quantification of Tolnaftate in a biological matrix (e.g., plasma, skin homogenate) using **Tolnaftate-d7** as an internal standard (IS) with LC-MS/MS. This method is crucial for pharmacokinetic and drug metabolism studies.

Materials and Reagents

- Tolnaftate analytical standard
- **Tolnaftate-d7** internal standard
- LC-MS grade acetonitrile, methanol, and water
- Formic acid
- Biological matrix (e.g., blank human plasma)
- Solid Phase Extraction (SPE) cartridges or protein precipitation plates

Sample Preparation (Protein Precipitation)

- **Spiking:** To 100 µL of the biological matrix sample, add a known concentration of **Tolnaftate-d7** solution (e.g., 50 ng/mL in methanol). For calibration standards and quality control (QC) samples, also add the appropriate concentration of the Tolnaftate analytical standard.
- **Precipitation:** Add 300 µL of cold acetonitrile containing 0.1% formic acid to precipitate proteins.
- **Vortexing:** Vortex the samples for 1 minute to ensure thorough mixing.
- **Centrifugation:** Centrifuge the samples at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
- **Supernatant Transfer:** Carefully transfer the supernatant to a clean tube or a 96-well plate for analysis.

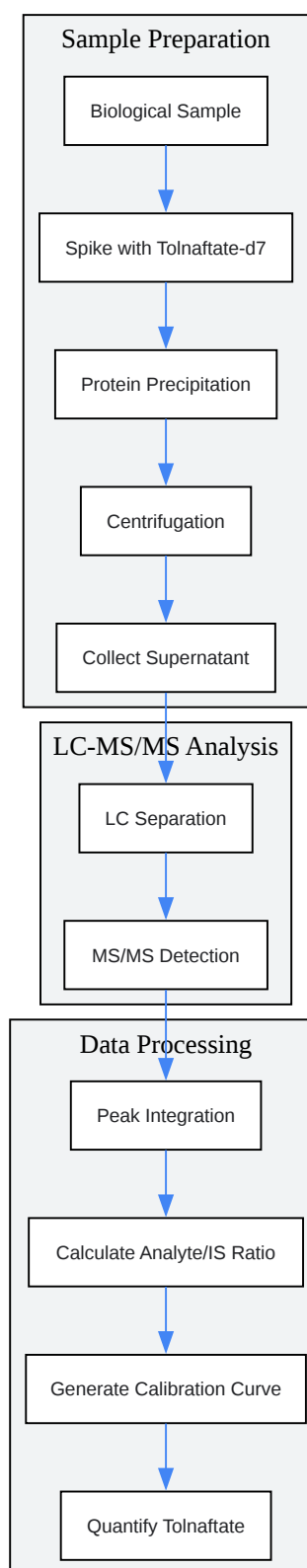
LC-MS/MS Analysis

- **LC Column:** C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

- Mobile Phase A: Water with 0.1% formic acid.
- Mobile Phase B: Acetonitrile with 0.1% formic acid.
- Gradient Elution: A typical gradient would start at a low percentage of Mobile Phase B, ramp up to a high percentage to elute the analytes, and then return to the initial conditions for column re-equilibration.
- Flow Rate: 0.4 mL/min.
- Injection Volume: 5 μ L.
- Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode.
- MRM Transitions: Monitor specific precursor-to-product ion transitions for both Tolnaftate and **Tolnaftate-d7**. These would be determined by direct infusion of the individual standards.

Data Analysis

- Peak Integration: Integrate the chromatographic peaks for both the analyte (Tolnaftate) and the internal standard (**Tolnaftate-d7**).
- Ratio Calculation: Calculate the peak area ratio of the analyte to the internal standard for each sample, calibrator, and QC.
- Calibration Curve: Generate a calibration curve by plotting the peak area ratios of the calibration standards against their nominal concentrations.
- Quantification: Determine the concentration of Tolnaftate in the unknown samples by interpolating their peak area ratios from the calibration curve.



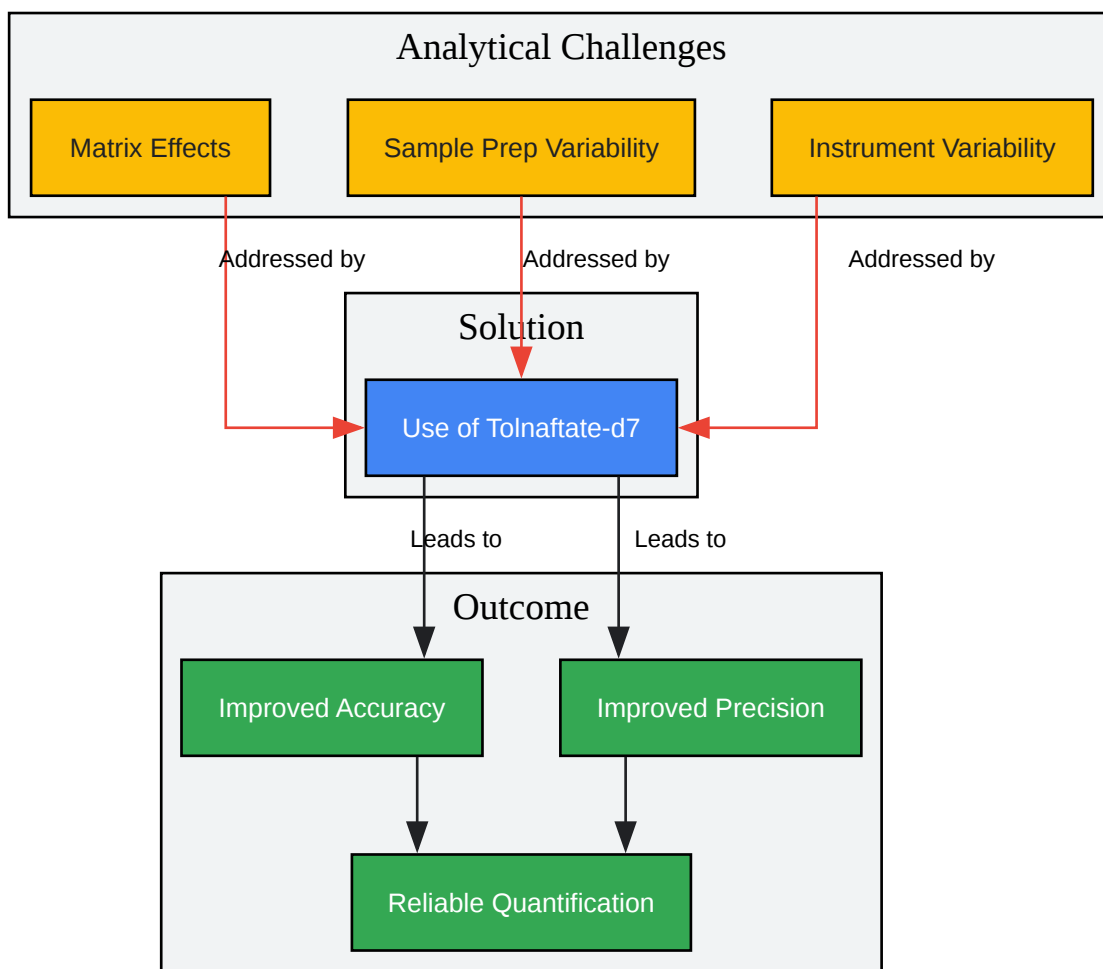
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Workflow for the quantification of Tolnaftate using **Tolnaftate-d7** as an internal standard.

Rationale for Using a Deuterated Internal Standard

The use of a stable isotope-labeled internal standard, such as **Tolnaftate-d7**, is considered the gold standard in quantitative bioanalysis for several reasons:

- **Correction for Matrix Effects:** Biological matrices can contain endogenous components that co-elute with the analyte and either suppress or enhance its ionization in the mass spectrometer. Since a deuterated internal standard is chemically and physically very similar to the analyte, it experiences nearly identical matrix effects. By calculating the ratio of the analyte to the internal standard, these effects are normalized, leading to more accurate and reliable data.
- **Improved Precision:** A deuterated internal standard can compensate for variations in sample preparation (e.g., extraction efficiency, pipetting errors) and instrument response (e.g., injection volume variability).
- **Co-elution:** Ideally, the deuterated internal standard co-elutes with the unlabeled analyte, ensuring that both are subjected to the same analytical conditions at the same time.



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Rationale for using a deuterated internal standard in bioanalysis.

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